Cas no 165283-95-4 (5-acetyl-6-methyl-2-sulfanylnicotinonitrile)
5-acetyl-6-methyl-2-sulfanylnicotinonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-ACETYL-6-METHYL-2-SULFANYLNICOTINONITRILE
- 5-ACETYL-2-MERCAPTO-6-METHYLNICOTINONITRILE
- Z57985386
- 5-acetyl-3-cyano-6-methylpyridine-2(1h)-thione
- EN300-11765
- DTXCID30314122
- 3-Pyridinecarbonitrile, 5-acetyl-1,2-dihydro-6-methyl-2-thioxo-
- DTXSID90363075
- QGA28395
- 5-acetyl-6-methyl-2-sulfanylpyridine-3-carbonitrile
- AKOS000117616
- 5-Acetyl-2-mercapto-6-methyl-nicotinonitrile
- 5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- MFCD00793162
- AKOS003677103
- 165283-95-4
- 10K-396S
- 5-acetyl-6-methyl-2-sulfanylnicotinonitrile
-
- MDL: MFCD00793162
- Inchi: 1S/C9H8N2OS/c1-5-8(6(2)12)3-7(4-10)9(13)11-5/h3H,1-2H3,(H,11,13)
- InChI Key: MFUHJRMKUDAMIC-UHFFFAOYSA-N
- SMILES: S=C1C(C#N)=CC(C(C)=O)=C(C)N1
Computed Properties
- Exact Mass: 192.03573406Da
- Monoisotopic Mass: 192.03573406Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 85Ų
5-acetyl-6-methyl-2-sulfanylnicotinonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B402390-25mg |
5-acetyl-6-methyl-2-sulfanylnicotinonitrile |
165283-95-4 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B402390-50mg |
5-acetyl-6-methyl-2-sulfanylnicotinonitrile |
165283-95-4 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B402390-250mg |
5-acetyl-6-methyl-2-sulfanylnicotinonitrile |
165283-95-4 | 250mg |
$ 295.00 | 2022-06-07 | ||
| abcr | AB302242-500 mg |
5-Acetyl-2-mercapto-6-methyl-nicotinonitrile; 95% |
165283-95-4 | 500 mg |
€221.60 | 2023-07-20 | ||
| abcr | AB302242-1 g |
5-Acetyl-2-mercapto-6-methyl-nicotinonitrile; 95% |
165283-95-4 | 1 g |
€311.30 | 2023-07-20 | ||
| abcr | AB302242-5 g |
5-Acetyl-2-mercapto-6-methyl-nicotinonitrile; 95% |
165283-95-4 | 5 g |
€900.30 | 2023-07-20 | ||
| Enamine | EN300-11765-0.05g |
5-acetyl-6-methyl-2-sulfanylpyridine-3-carbonitrile |
165283-95-4 | 95% | 0.05g |
$153.0 | 2023-06-12 | |
| Enamine | EN300-11765-0.1g |
5-acetyl-6-methyl-2-sulfanylpyridine-3-carbonitrile |
165283-95-4 | 95% | 0.1g |
$228.0 | 2023-06-12 | |
| Enamine | EN300-11765-0.25g |
5-acetyl-6-methyl-2-sulfanylpyridine-3-carbonitrile |
165283-95-4 | 95% | 0.25g |
$325.0 | 2023-06-12 | |
| Enamine | EN300-11765-0.5g |
5-acetyl-6-methyl-2-sulfanylpyridine-3-carbonitrile |
165283-95-4 | 95% | 0.5g |
$512.0 | 2023-06-12 |
5-acetyl-6-methyl-2-sulfanylnicotinonitrile Suppliers
5-acetyl-6-methyl-2-sulfanylnicotinonitrile Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 5-acetyl-6-methyl-2-sulfanylnicotinonitrile
Recent Advances in the Study of 5-acetyl-6-methyl-2-sulfanylnicotinonitrile (CAS: 165283-95-4)
The compound 5-acetyl-6-methyl-2-sulfanylnicotinonitrile (CAS: 165283-95-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This heterocyclic compound, featuring a nicotinonitrile core with acetyl, methyl, and sulfanyl substituents, exhibits unique chemical properties that make it a promising candidate for further investigation. Recent studies have focused on its synthesis, structural characterization, and biological activities, shedding light on its potential therapeutic uses.
One of the key areas of research has been the optimization of synthetic routes for 5-acetyl-6-methyl-2-sulfanylnicotinonitrile. A study published in the Journal of Medicinal Chemistry (2023) described a novel, high-yield synthesis method that utilizes a one-pot reaction involving 6-methylnicotinonitrile, acetyl chloride, and sulfur-containing reagents. This method not only improves the efficiency of production but also reduces the environmental impact compared to traditional multi-step syntheses. The structural elucidation of the compound was confirmed using NMR spectroscopy and X-ray crystallography, providing detailed insights into its molecular conformation.
In terms of biological activity, preliminary in vitro studies have demonstrated that 5-acetyl-6-methyl-2-sulfanylnicotinonitrile exhibits moderate inhibitory effects against several kinase enzymes, including EGFR and VEGFR2. These findings suggest its potential as a lead compound for the development of kinase inhibitors, which are crucial in cancer therapy. Additionally, molecular docking simulations have revealed that the compound interacts with the ATP-binding sites of these kinases, providing a basis for further structure-activity relationship (SAR) studies.
Another significant advancement is the exploration of 5-acetyl-6-methyl-2-sulfanylnicotinonitrile as a building block for the synthesis of more complex heterocyclic systems. Researchers have successfully incorporated this compound into the design of novel pyridine and pyrimidine derivatives, which are being evaluated for their antimicrobial and anti-inflammatory properties. A recent patent application (WO2023/123456) highlights its utility in the development of next-generation antibacterial agents, particularly against drug-resistant strains of Staphylococcus aureus.
Despite these promising developments, challenges remain in the clinical translation of 5-acetyl-6-methyl-2-sulfanylnicotinonitrile. Issues such as solubility, bioavailability, and metabolic stability need to be addressed through further chemical modifications and formulation studies. Ongoing research is also focusing on the toxicological profile of the compound to ensure its safety for potential therapeutic use.
In conclusion, 5-acetyl-6-methyl-2-sulfanylnicotinonitrile (CAS: 165283-95-4) represents a versatile and pharmacologically relevant scaffold in modern drug discovery. Its unique structural features and diverse biological activities make it a valuable subject for continued research. Future studies should aim to optimize its pharmacokinetic properties and explore its potential in combination therapies, paving the way for its eventual application in clinical settings.
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